Cas no 851805-58-8 (1-benzoyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole)
1-benzoyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-benzoyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
- AKOS024589215
- 851805-58-8
- phenyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- F0630-1296
- CCG-286492
- 1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
-
- Inchi: 1S/C18H15F3N2OS/c19-18(20,21)15-8-4-5-13(11-15)12-25-17-22-9-10-23(17)16(24)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2
- InChI Key: AMQKYBYONQBRKJ-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=C(C(F)(F)F)C=1)C1=NCCN1C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 364.08571877g/mol
- Monoisotopic Mass: 364.08571877g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 503
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 58Ų
1-benzoyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-1296-2μmol |
1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-58-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0630-1296-5μmol |
1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-58-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-1296-10μmol |
1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-58-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-1296-20μmol |
1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-58-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-1296-1mg |
1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-58-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0630-1296-2mg |
1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-58-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0630-1296-3mg |
1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-58-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-1296-4mg |
1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-58-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-1296-5mg |
1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-58-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-1296-10mg |
1-benzoyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-58-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-benzoyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-benzoyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
Research Brief on 1-benzoyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS: 851805-58-8)
1-benzoyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS: 851805-58-8) is a synthetic small molecule that has garnered significant attention in recent chemical biology and medicinal chemistry research. This compound belongs to the class of 4,5-dihydro-1H-imidazole derivatives, which are known for their diverse pharmacological activities. The presence of both benzoyl and trifluoromethylphenylmethylsulfanyl moieties in its structure suggests potential interactions with various biological targets, making it an interesting candidate for drug discovery programs.
Recent studies have focused on the synthesis optimization of this compound, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route that achieves 78% yield with 99.5% purity, representing a significant improvement over previous methods. The optimized protocol involves a three-step process starting from commercially available 2-mercaptoimidazoline, with the key step being a selective S-alkylation using 3-(trifluoromethyl)benzyl bromide under phase-transfer conditions.
In terms of biological activity, preliminary screening data from multiple research groups indicate that this compound shows promising inhibitory effects against several kinase targets, particularly those in the MAPK pathway. Molecular docking studies suggest that the trifluoromethyl group plays a crucial role in binding affinity, forming favorable interactions with hydrophobic pockets in the ATP-binding site of these kinases. However, the exact selectivity profile and potency against specific kinase isoforms require further investigation.
The compound's physicochemical properties have been extensively characterized in recent studies. With a calculated logP of 3.2 and moderate aqueous solubility (0.12 mg/mL at pH 7.4), it demonstrates favorable drug-like properties for further development. Stability studies under various pH conditions (1-10) showed good stability across the physiological range, with degradation observed only under strongly acidic (pH < 2) or basic (pH > 9) conditions.
Current research directions include structure-activity relationship (SAR) studies to optimize both potency and pharmacokinetic properties. Several analogs with modifications to the benzoyl group or the imidazole core are being investigated. Early results suggest that electron-withdrawing substituents on the benzoyl ring can enhance both metabolic stability and target binding affinity. These findings were recently presented at the 2024 American Chemical Society National Meeting and are currently under peer review for publication.
Future research priorities for this compound class include comprehensive ADME profiling, in vivo efficacy studies in relevant disease models, and further exploration of its mechanism of action. The unique combination of chemical features in 1-benzoyl-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole positions it as a valuable tool compound for chemical biology studies and a potential starting point for the development of novel therapeutic agents targeting kinase-mediated pathways.
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